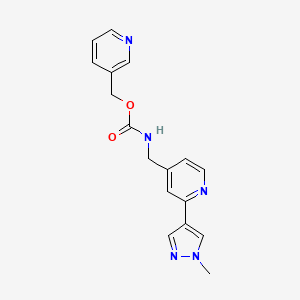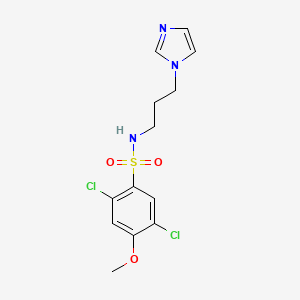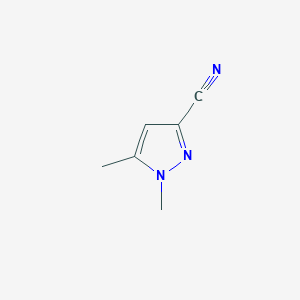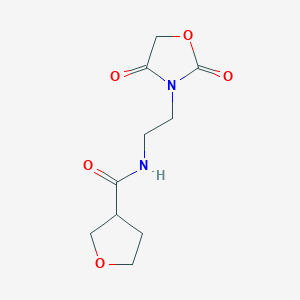![molecular formula C12H18F2N2O2 B2467309 N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2198792-76-4](/img/structure/B2467309.png)
N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFP-10825 or DPV-576 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide involves the modulation of the glutamatergic system. This compound acts as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. This results in the inhibition of the glutamatergic neurotransmission, which plays a crucial role in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which is a neurotransmitter involved in the pathophysiology of various neurological disorders. This compound has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide in lab experiments is its ability to modulate the glutamatergic system, which is involved in the pathophysiology of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Future Directions
There are several future directions for the research on N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide. One of the significant directions is the development of new analogs of this compound with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, the development of new methods for the synthesis of this compound could also be explored.
Conclusion:
In conclusion, N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has potential applications in various fields of scientific research, particularly in the field of neuroscience. Its ability to modulate the glutamatergic system makes it a valuable tool for investigating the mechanisms involved in neurological disorders. However, its potential toxicity needs to be carefully monitored during experiments. There are several future directions for the research on this compound, including the development of new analogs and investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has been achieved using different methods. One of the commonly used methods involves the reaction of 4,4-Difluoro-3-methylpiperidin-1-amine with 3-oxopropyl prop-2-enoate in the presence of a catalyst. Another method involves the reaction of 4,4-Difluoro-3-methylpiperidin-1-amine with 3-oxopropyl prop-2-ynoate in the presence of a catalyst.
Scientific Research Applications
N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. It has been found to act as a modulator of the glutamatergic system and can be used to study the mechanisms involved in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-(4,4-difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O2/c1-3-10(17)15-6-4-11(18)16-7-5-12(13,14)9(2)8-16/h3,9H,1,4-8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNPMRSVCIYFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(F)F)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2467228.png)
![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)


![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)



![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)


